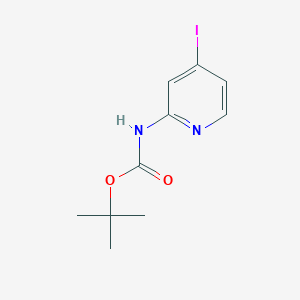
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
Übersicht
Beschreibung
“(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester” is a chemical compound with the empirical formula C10H13IN2O2 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester” can be represented by the SMILES stringCC(C)(C)OC(=O)Nc1cc(I)ccn1 . This indicates that the molecule contains a pyridine ring with an iodine atom at the 4-position, and a carbamate group attached to the nitrogen of the pyridine ring . Physical And Chemical Properties Analysis
“(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester” is a solid substance . It has a molecular weight of 320.13 . The compound’s boiling point is 321°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Synthetic and Crystallographic Studies
The compound (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, similar to (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, has been studied for its structural properties. Through processes like X-ray diffraction, the molecular conformation and crystal packing of these compounds are analyzed, contributing to our understanding of their potential applications in material science and chemistry (Kant, Singh, & Agarwal, 2015).
Reactivity Studies
Research into the reactivity of similar compounds, such as anti- and syn-oximino carbonates and carbamates of 2-pyridylacetic acid esters, provides insights into how (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester might behave under various conditions. Such studies are crucial for the development of new synthetic methods in organic chemistry (Kim, Lantrip, & Fuchs, 2001).
Synthesis and Degradation Studies
The synthesis and hydrolysis of esters, including those similar to 4-Iodo-pyridin-2-yl-carbamic acid tert-butyl ester, are critical areas of study. These processes, often involving reactions with various reagents, are fundamental in understanding the stability and decomposition pathways of these compounds, which is valuable for their application in chemical synthesis and material science (Qi, Hülsmann, & Godt, 2016).
Application in Organic Synthesis
The study and synthesis of various esters, including those structurally related to (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, contribute significantly to the field of organic synthesis. These compounds serve as intermediates or reactants in the creation of complex organic molecules, showcasing their importance in pharmaceuticals and chemical research (Garcia et al., 2006).
Chemical Activation and Synthesis Techniques
Advancements in the activation of carboxylic acids, including studies on compounds like (4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester, have led to innovative ways to synthesize esters and anhydrides. These studies provide valuable information for the development of new pharmaceuticals and materials (Pozdnev, 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-iodopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYADBPTZJSAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40467411 | |
| Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester | |
CAS RN |
405939-28-8 | |
| Record name | tert-Butyl (4-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40467411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B1313223.png)

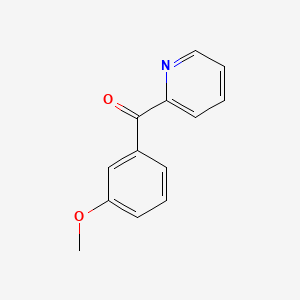
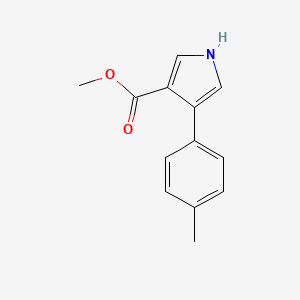
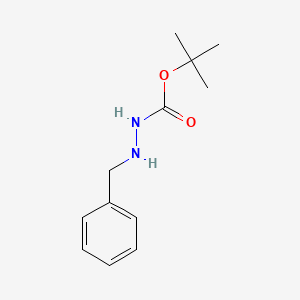


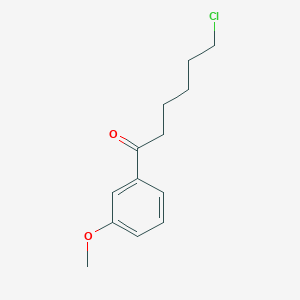
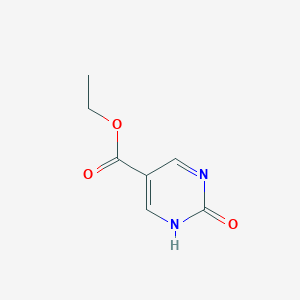


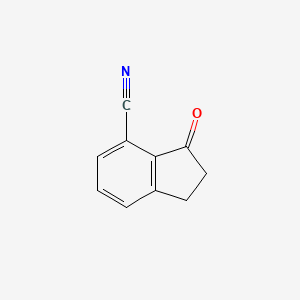

![1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone](/img/structure/B1313256.png)